molecular formula C16H19N3O2S B4562402 N-(4-methyl-1,3-thiazol-2-yl)-4-(pentanoylamino)benzamide

N-(4-methyl-1,3-thiazol-2-yl)-4-(pentanoylamino)benzamide

Cat. No.: B4562402
M. Wt: 317.4 g/mol
InChI Key: MYZHOCKKSDZSDL-UHFFFAOYSA-N
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Description

N-(4-methyl-1,3-thiazol-2-yl)-4-(pentanoylamino)benzamide is a useful research compound. Its molecular formula is C16H19N3O2S and its molecular weight is 317.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 317.11979803 g/mol and the complexity rating of the compound is 384. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Supramolecular Gelators

A study on N-(thiazol-2-yl) benzamide derivatives, closely related to N-(4-methyl-1,3-thiazol-2-yl)-4-(pentanoylamino)benzamide, investigated their gelation behavior to understand the impact of methyl functionality and non-covalent interactions on gelation. Notably, specific amides demonstrated gelation capabilities towards ethanol/water and methanol/water mixtures, with the single crystal structure revealing helical assembly driven by π-π interaction along with N–H⋯N and S⋯O interaction. This research highlights the potential use of these compounds in creating supramolecular structures with specific functionalities (Yadav & Ballabh, 2020).

Anticancer Activity

Another study focused on substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which include structural elements similar to the compound . These compounds were synthesized and evaluated for their anticancer activity against various cancer cell lines. The results indicated moderate to excellent anticancer activity, with some derivatives outperforming the reference drug, etoposide, highlighting their potential as anticancer agents (Ravinaik et al., 2021).

VEGF Receptor-2 Inhibition

Research into substituted benzamides, including structures analogous to this compound, identified them as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These findings suggest their potential application in treating cancers by inhibiting angiogenesis, a critical process in tumor growth and metastasis (Borzilleri et al., 2006).

Corrosion Inhibition

Benzothiazole derivatives have been studied for their corrosion inhibiting effects against steel in acidic solutions. These compounds, related to this compound, showed high inhibition efficiencies, suggesting their potential application as corrosion inhibitors in industrial settings (Hu et al., 2016).

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-4-(pentanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-3-4-5-14(20)18-13-8-6-12(7-9-13)15(21)19-16-17-11(2)10-22-16/h6-10H,3-5H2,1-2H3,(H,18,20)(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYZHOCKKSDZSDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.